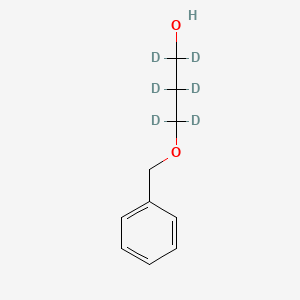

3-Benzyloxy-1-propanol-d6

Description

Significance of Isotopic Labeling in Advanced Chemical and Biomedical Research

Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey through chemical reactions or biological systems. symeres.comstudysmarter.co.ukcreative-proteomics.com This method provides a powerful lens through which scientists can observe and understand complex molecular processes. studysmarter.co.uk The substitution of hydrogen with deuterium, a subtle yet impactful modification, can significantly alter a compound's metabolic fate due to the kinetic isotope effect (KIE). symeres.comwikipedia.orgchem-station.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage. wikipedia.orggoogle.com This property is particularly valuable in drug discovery, where it can lead to improved pharmacokinetic profiles, such as extended half-life and reduced formation of toxic metabolites. researchgate.netnih.govresearchgate.net

Beyond drug metabolism, isotopic labeling is crucial for a variety of research applications:

Mechanistic Studies: Deuterium labeling helps in elucidating reaction mechanisms by identifying which bonds are broken or formed during a chemical transformation. symeres.comchem-station.comscispace.com

Analytical Chemistry: Deuterated compounds are widely used as internal standards in mass spectrometry (MS) for the accurate quantification of analytes in complex mixtures. researchgate.netunam.mx

NMR Spectroscopy: Deuterated solvents are essential in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from solvent signals, allowing for clearer observation of the target molecule's spectrum. ontosight.ai

Metabolic Pathway Tracing: Following the path of deuterated molecules through an organism allows researchers to map out metabolic pathways and understand how substances are absorbed, distributed, metabolized, and excreted (ADME). chemicalsknowledgehub.comsimsonpharma.com

The versatility of isotopic labeling makes it a cornerstone of modern scientific investigation, enabling researchers to gain deeper insights into the intricate workings of chemical and biological systems. silantes.com

Overview of Deuterated Alcohols in Organic and Analytical Chemistry

Deuterated alcohols are a significant class of isotopically labeled compounds with broad utility in both organic synthesis and analytical chemistry. Their synthesis is a key step in creating more complex deuterated molecules, including pharmaceuticals and biologically active compounds. The presence of deuterium in an alcohol can influence its reactivity and provide a handle for analytical detection. researchgate.net

In organic chemistry , deuterated alcohols serve as valuable building blocks for the synthesis of a wide array of deuterated products. mdpi.com Traditional methods for synthesizing deuterated alcohols often involve the reduction of corresponding aldehydes or ketones with deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). mdpi.com More recent and efficient methods focus on the direct, selective deuteration of alcohols using catalysts and deuterium oxide (D₂O) as the deuterium source. rsc.orgnih.gov

In analytical chemistry , deuterated alcohols and their derivatives are frequently employed as internal standards for quantitative analysis. mdpi.com Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows for easy differentiation in mass spectrometry. This ensures high accuracy and precision in measuring the concentration of the target analyte. Furthermore, the distinct signals of deuterated compounds in NMR spectroscopy aid in the structural elucidation of complex molecules. ontosight.ai

Research Context for 3-Benzyloxy-1-propanol-d6 as a Labeled Probe or Building Block

This compound is a deuterated analog of 3-benzyloxy-1-propanol (B156065). The non-deuterated parent compound is recognized as a useful organic building block and has been used in the synthesis of various chemical structures. biosynth.comchemicalbook.com For instance, it can be used to synthesize 1-benzyloxy-3-iodopropane. chemicalbook.com

The introduction of deuterium atoms into the 3-benzyloxy-1-propanol structure to create this compound positions it as a valuable tool for specific research applications. As a labeled probe , it can be used in studies to trace the metabolic fate of molecules containing the benzyloxy propanol (B110389) moiety. The deuterium atoms act as a silent marker, allowing researchers to follow the compound's journey through a biological system without significantly altering its chemical properties. researchgate.netscispace.com

As a labeled building block , this compound can be incorporated into larger, more complex molecules. This is particularly relevant in pharmaceutical research, where the strategic placement of deuterium can be used to enhance the metabolic stability of a drug candidate. nih.govresearchgate.net By incorporating this deuterated fragment, medicinal chemists can potentially slow down the rate of metabolism at that specific site, leading to a longer-lasting therapeutic effect. The d6 designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. While the exact positions of deuteration can vary depending on the synthetic route, they are often located at metabolically vulnerable sites to maximize the kinetic isotope effect.

In essence, this compound represents the convergence of the utility of the benzyloxy propanol scaffold with the powerful advantages of isotopic labeling, making it a significant compound in the toolbox of modern chemical and biomedical researchers.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/i4D2,7D2,8D2 |

InChI Key |

FUCYABRIJPUVAT-YDMBBJHESA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])OCC1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)COCCCO |

Origin of Product |

United States |

Advanced Analytical Characterization and Research Applications of 3 Benzyloxy 1 Propanol D6

Utilization in Quantitative Analytical Chemistry Research

The primary application of 3-Benzyloxy-1-propanol-d6 in research is as an internal standard for quantitative analysis. Its chemical properties are nearly identical to its non-deuterated analog, 3-Benzyloxy-1-propanol (B156065), yet it is distinguishable by its mass. This key difference makes it an ideal candidate for methods that rely on mass spectrometry for detection and quantification.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. nih.govnih.govamericanlaboratory.com this compound serves as an excellent internal standard in IDMS for the quantification of its unlabeled counterpart.

The principle of IDMS involves creating a mixture of the sample containing the analyte of interest (the "native" compound) and a known quantity of the isotopically labeled standard. This mixture is then analyzed by mass spectrometry. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. researchgate.net Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.

By measuring the ratio of the mass spectrometric signals of the native analyte and the deuterated standard, the concentration of the native analyte in the original sample can be accurately determined. uni-muenchen.de This method effectively corrects for variations in sample recovery and matrix effects, which are common sources of error in other quantitative techniques. cerilliant.comwaters.com

Key Research Findings in IDMS:

High Accuracy and Precision: The use of stable isotope-labeled internal standards in IDMS significantly improves the accuracy and precision of quantitative measurements by compensating for matrix effects and variations in instrument response. cerilliant.com

Broad Applicability: IDMS with deuterated standards is widely applied in various fields, including clinical chemistry, environmental analysis, and pharmaceutical research, for the accurate quantification of a wide range of analytes.

Methodological Staple: The technique is considered a gold standard for many quantitative assays due to its robustness and reliability.

In chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is an invaluable internal standard. nih.govresearchgate.netcerilliant.com

Stable isotope-labeled molecules are considered the ideal internal standards because they share similar physical and chemical characteristics with the target analyte. researchgate.net This leads to comparable extraction recovery, ion fragmentation patterns during mass spectrometry, and chromatographic retention times. researchgate.net

During analysis, the deuterated standard co-elutes with the unlabeled analyte from the chromatographic column. In the mass spectrometer, they are differentiated by their mass-to-charge ratios. The consistent co-elution helps to compensate for any fluctuations in the chromatographic conditions or ionization efficiency in the mass spectrometer's ion source. cerilliant.comwaters.com

For example, in an LC-MS/MS analysis, specific precursor-to-product ion transitions can be monitored for both the analyte and the internal standard. The ratio of their peak areas is then used to construct a calibration curve and quantify the analyte in unknown samples.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Hypothetical Precursor Ion [M+H]+ | Hypothetical Product Ion (m/z) |

|---|---|---|---|---|

| 3-Benzyloxy-1-propanol | C10H14O2 | 166.0994 | 167.1067 | 91.0542 (Tropylium ion) |

| This compound | C10H8D6O2 | 172.1370 | 173.1443 | 91.0542 (Tropylium ion) |

Spectroscopic Techniques for Deuterium (B1214612) Labeling Elucidation

To ensure the suitability of this compound as an internal standard, its chemical structure, the position of the deuterium labels, and its isotopic purity must be rigorously confirmed. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms within a molecule. While ¹H NMR is used to observe protons, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific positions.

For a more detailed analysis, ²H NMR spectroscopy can be performed. The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, allowing for the assignment of deuterium signals to specific positions in the molecule. The integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at each labeled site, providing a measure of the isotopic enrichment.

| Proton Environment | Typical Chemical Shift (ppm) | Expected Observation in this compound |

|---|---|---|

| -CH2- (adjacent to hydroxyl) | ~3.7 | Signal absent or reduced |

| -CH2- (central) | ~1.9 | Signal absent or reduced |

| -CH2- (adjacent to ether oxygen) | ~3.6 | Signal absent or reduced |

| -O-CH2-Ph | ~4.5 | Signal present |

| Aromatic Protons (Ph) | ~7.3 | Signal present |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the isotopic purity and distribution of this compound. Unlike nominal mass spectrometry, HRMS can measure the mass of a molecule with very high accuracy, typically to four or five decimal places. youtube.com This allows for the differentiation of ions with the same nominal mass but different elemental compositions.

By analyzing the mass spectrum of this compound, the relative intensities of the ions corresponding to the fully deuterated molecule (d6), as well as any partially deuterated (d1-d5) or unlabeled (d0) species, can be determined. This information is used to calculate the isotopic purity of the standard, which is a critical parameter for accurate quantitative analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can be used to characterize the bonds involving deuterium atoms. The substitution of hydrogen with deuterium, which has approximately twice the mass, leads to a significant shift in the vibrational frequency of the corresponding bond. iaea.orglibretexts.org

For example, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond. This isotopic shift is predictable and can be observed in the IR and Raman spectra of this compound.

IR Spectroscopy: In the IR spectrum of an alcohol, the O-H stretching vibration typically appears as a broad band around 3300-3400 cm⁻¹. libretexts.orgspectroscopyonline.com The C-H stretching vibrations of the alkyl chain are observed around 2850-3000 cm⁻¹. Upon deuteration of the propanol (B110389) backbone, new bands corresponding to C-D stretching vibrations would appear at lower wavenumbers, typically in the range of 2100-2250 cm⁻¹.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can detect the vibrational modes of molecules. The C-D stretching vibrations will also give rise to signals in the Raman spectrum at lower frequencies compared to the C-H stretches. mdpi.com

These techniques provide complementary information to NMR and MS for the comprehensive characterization of this compound, ensuring its quality and reliability as an internal standard in advanced analytical research. iaea.org

Mechanistic Investigations Utilizing 3 Benzyloxy 1 Propanol D6

Kinetic Isotope Effect (KIE) Studies in Organic Reactions

Determination of Primary and Secondary Isotope Effects

There are no available studies that report the use of 3-Benzyloxy-1-propanol-d6 for the determination of primary or secondary kinetic isotope effects.

Elucidation of Rate-Determining Steps and Transition State Structures

No research has been published that employs this compound to elucidate rate-determining steps or analyze transition state structures in any organic reaction.

Probing Reaction Pathways and Intermediates with Deuterated Analogs

There is no documented use of this compound as a deuterated analog to probe reaction pathways or identify intermediates in chemical reactions.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Building Block in the Synthesis of Deuterated Analogs for Drug Discovery

The incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, has emerged as a significant strategy in drug discovery. This approach can lead to compounds with improved metabolic stability and enhanced pharmacokinetic properties. 3-Benzyloxy-1-propanol-d6 is a key starting material for the synthesis of such deuterated analogues.

This compound functions as a crucial intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of Ternidazole-d6 Hydrochloride. Ternidazole is an antiparasitic drug, and its deuterated version allows for more precise investigations into its mechanism of action and metabolic fate. The synthesis involves utilizing this compound as a building block to introduce the deuterium-labeled propyl chain into the final API structure. This strategic placement of deuterium atoms can significantly influence the drug's properties.

The general advantages of using deuterated building blocks in API synthesis are summarized in the table below:

| Feature of Deuterated Building Blocks | Impact on API Synthesis and Properties |

| Site-Specific Deuteration | Allows for precise placement of deuterium at metabolically vulnerable positions, potentially slowing down drug metabolism. |

| Improved Metabolic Profile | Can lead to a longer drug half-life and reduced formation of unwanted metabolites. |

| Enhanced Therapeutic Window | Slower metabolism can result in more consistent drug exposure, potentially improving efficacy and reducing side effects. |

| Isotopic Purity | High isotopic purity of the building block ensures the final API is accurately labeled for research and clinical applications. |

Isotopic labeling is a powerful technique for studying the metabolic stability and pharmacokinetic profiles of drug candidates. The use of compounds synthesized from this compound allows researchers to trace the molecule and its metabolites within a biological system. This is due to the mass difference between deuterium and hydrogen, which can be readily detected by mass spectrometry.

By administering a deuterated drug, scientists can accurately quantify the parent drug and its metabolites over time, providing critical data on absorption, distribution, metabolism, and excretion (ADME). This information is vital for understanding how a drug behaves in the body and for optimizing its properties. Stable isotope labeling can help in identifying metabolic hotspots in a molecule, which are positions susceptible to enzymatic degradation. By strategically placing deuterium at these positions, the metabolic rate can be reduced, leading to improved drug stability and bioavailability. nih.govnih.gov

Key aspects of utilizing isotopic labeling for metabolic and pharmacokinetic studies are outlined below:

| Parameter Studied | Role of Isotopic Labeling |

| Metabolite Identification | The distinct mass signature of deuterated fragments helps in the confident identification of metabolites in complex biological matrices. nih.gov |

| Rate of Metabolism | Comparing the clearance of a deuterated drug to its non-deuterated counterpart provides a direct measure of the kinetic isotope effect and the impact of deuteration on metabolic stability. |

| Bioavailability | Tracing the concentration of the deuterated drug in the bloodstream over time allows for precise determination of its absorption and overall bioavailability. nih.gov |

| Pharmacokinetic Modeling | The detailed data obtained from isotopic labeling studies are essential for building accurate pharmacokinetic models to predict drug behavior. |

Role in Stereoselective and Stereocontrolled Synthetic Pathways

While direct research on the stereoselective applications of this compound is not extensively documented, the principles of stereoselective synthesis with its non-deuterated analog and related structures are well-established. Chiral building blocks are fundamental in medicinal chemistry, as the stereochemistry of a drug molecule is often critical to its biological activity. nih.govnih.gov

The synthesis of enantiomerically pure compounds is a key objective in pharmaceutical development. For instance, the biohydrogenation of 2-substituted allyl alcohols has been used to produce enantiomerically pure (2S)-3-benzyloxy-2-methyl-1-propanol, a derivative of 3-benzyloxy-1-propanol (B156065). This demonstrates that the propanol (B110389) backbone can be a scaffold for stereoselective transformations. Such methodologies could potentially be adapted for this compound to create deuterated chiral building blocks for more advanced drug candidates.

The importance of stereocontrol in the synthesis of chiral drugs is highlighted by the following points:

| Aspect of Stereoselective Synthesis | Significance in Drug Development |

| Enantiomeric Purity | Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. tcichemicals.com |

| Target Specificity | The three-dimensional arrangement of atoms in a drug molecule dictates its ability to bind to specific biological targets like enzymes and receptors. |

| Reduced Side Effects | By administering a single, active enantiomer, the potential for off-target interactions and associated side effects can be minimized. |

| Improved Efficacy | A pure enantiomer can lead to a more potent and effective drug, as the dose is not diluted with an inactive or less active stereoisomer. |

Precursor for Complex Natural Product Synthesis Research

Natural products are a rich source of inspiration for the development of new drugs. rsc.orgsemanticscholar.org The total synthesis of complex natural products is a challenging yet rewarding area of organic chemistry that often requires creative strategies and versatile building blocks. The non-deuterated compound, 3-Benzyloxy-1-propanol, has been utilized as a starting reagent in the total synthesis of (+)-cocaine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This underscores the utility of the 3-benzyloxy-1-propanol scaffold in constructing intricate molecular architectures.

Given this precedent, this compound holds potential as a precursor for the synthesis of deuterated versions of complex natural products. Such deuterated natural products could be used as internal standards in analytical studies or to investigate the metabolic pathways of the natural products themselves. The introduction of deuterium can provide a powerful handle for tracking these molecules in biological systems.

The role of building blocks like 3-Benzyloxy-1-propanol in natural product synthesis is multifaceted:

| Role in Synthesis | Description | Example |

| Introduction of Key Structural Motifs | Provides a foundational piece of the target molecule with the desired connectivity and functional groups. | Used to form a part of the carbon skeleton in the synthesis of (+)-cocaine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Platform for Further Elaboration | The functional groups (hydroxyl and benzyl (B1604629) ether) allow for a wide range of subsequent chemical transformations. | The hydroxyl group can be oxidized or converted to a leaving group for nucleophilic substitution. |

| Control of Stereochemistry | Can be used to introduce specific stereocenters that are crucial for the biological activity of the natural product. | Can be modified to create chiral centers through asymmetric reactions. |

| Enabling Mechanistic Studies | The deuterated version can be incorporated to study the mechanisms of complex biosynthetic pathways. | Tracing the fate of the deuterium label can reveal how the natural product is assembled in nature. |

Computational and Theoretical Research on Deuterated Benzyloxy Propanols

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the effects of isotopic substitution on molecular properties. The primary influence of substituting hydrogen with deuterium is the change in mass, which in turn affects the vibrational frequencies of the molecule. The C-D bond has a lower zero-point vibrational energy (ZPVE) compared to the C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage.

Theoretical calculations can predict these vibrational frequencies with a high degree of accuracy. researchgate.netscience.gov By comparing the calculated vibrational spectra of 3-Benzyloxy-1-propanol (B156065) and its d6 isotopologue, researchers can quantify the isotopic shifts and predict the kinetic isotope effect (KIE) for various reactions.

Table 1: Calculated Vibrational Frequencies for C-H and C-D Bonds in a Propanol (B110389) Backbone

| Vibrational Mode | Wavenumber (cm⁻¹) for C-H | Wavenumber (cm⁻¹) for C-D | Isotopic Frequency Ratio (νH/νD) |

|---|---|---|---|

| Symmetric Stretch | 2890 | 2130 | 1.357 |

| Asymmetric Stretch | 2975 | 2225 | 1.337 |

| Bending (Scissoring) | 1460 | 1080 | 1.352 |

| Bending (Wagging) | 1340 | 985 | 1.360 |

Note: These are representative values for propanol-like structures and illustrate the expected shifts upon deuteration.

These calculations are crucial for understanding how deuteration affects the reactivity of 3-Benzyloxy-1-propanol-d6. For instance, in an oxidation reaction where a C-H bond on the propanol backbone is broken in the rate-determining step, the calculated KIE (kH/kD) would be significantly greater than 1. This is a direct consequence of the difference in ZPVE between the C-H and C-D bonds. Quantum chemical calculations can model the transition state of the reaction and compute the activation energies for both the deuterated and non-deuterated species, thereby providing a theoretical prediction of the KIE. acs.orgprinceton.edu

Molecular Dynamics Simulations and Modeling of Deuterated Compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions and solvent effects. rsc.orgnih.govrug.nl For this compound, MD simulations can be employed to understand how deuteration affects its interactions with solvent molecules and other solutes.

In a typical MD simulation, a system containing multiple molecules of this compound and a solvent (e.g., water) is modeled. The interactions between atoms are described by a force field, and the trajectories of the atoms are calculated by integrating Newton's equations of motion. By analyzing these trajectories, various properties can be computed, such as radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another.

Deuteration can subtly influence the hydrogen bonding network and hydrophobic interactions. researchgate.net The slightly smaller vibrational amplitude of the C-D bond compared to the C-H bond can lead to minor changes in the effective size and polarizability of the molecule, which can be reflected in the simulated structural and dynamic properties. cchmc.org

Table 2: Simulated Properties of 3-Benzyloxy-1-propanol and its d6-Isotopologue in Aqueous Solution

| Property | 3-Benzyloxy-1-propanol | This compound |

|---|---|---|

| Diffusion Coefficient (10⁻⁵ cm²/s) | 1.25 | 1.22 |

| O-H···Owater H-bond lifetime (ps) | 2.5 | 2.6 |

| First Solvation Shell Peak (g(r)O-Owater) | 2.8 Å | 2.8 Å |

Note: The data presented are hypothetical and serve to illustrate the types of properties that can be investigated through MD simulations.

These simulations can reveal, for example, whether the deuterated compound has a different tendency to form aggregates in solution or if the dynamics of the surrounding solvent molecules are altered. nih.gov Such information is valuable for understanding the macroscopic properties of solutions containing the deuterated compound.

Theoretical Predictions of Reaction Mechanisms and Isotope Effects

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving 3-Benzyloxy-1-propanol, such as acid-catalyzed dehydration, computational methods can be used to map out the potential energy surface and identify the most likely reaction pathway. acs.orglibretexts.orgyoutube.com

The dehydration of alcohols can proceed through different mechanisms, such as E1 or E2. libretexts.org Theoretical modeling can determine the structures and energies of the transition states for each pathway. By substituting hydrogen with deuterium at specific positions in the molecule, one can calculate the theoretical KIE for each proposed mechanism. A comparison of the calculated KIEs with experimental data can provide strong evidence for one mechanism over another. researchgate.net

For example, if the dehydration of 3-Benzyloxy-1-propanol proceeds via an E2 mechanism, deuteration at the carbon adjacent to the hydroxyl-bearing carbon (the β-carbon) would be expected to show a significant primary KIE, as the C-H bond at this position is broken in the rate-determining step. youtube.com Conversely, if the reaction follows an E1 mechanism, the KIE for β-deuteration would be smaller, as the C-H bond is broken after the rate-determining formation of a carbocation. libretexts.org

Table 3: Hypothetical Calculated Activation Energies and Kinetic Isotope Effects for the Dehydration of 3-Benzyloxy-1-propanol

| Proposed Mechanism | Deuteration Position | Calculated Activation Energy (kcal/mol) | Calculated kH/kD |

|---|---|---|---|

| E1 | β-d2 | 30.2 | 1.2 |

| E2 | β-d2 | 32.5 | 5.8 |

| E1 | α-d2 | 30.1 | 1.05 |

| E2 | α-d2 | 32.6 | 1.1 |

Note: These values are illustrative and represent the type of data generated from theoretical predictions of reaction mechanisms.

Through such theoretical investigations, a detailed understanding of the reaction dynamics and the role of isotopic substitution can be achieved, guiding further experimental work and the application of deuterated compounds in various fields of chemical research. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Deuteration Technologies

The synthesis of deuterated molecules is moving away from traditional methods that often require harsh reagents and produce significant waste. The focus has shifted to greener, more efficient technologies that utilize readily available deuterium (B1214612) sources like deuterium oxide (D₂O).

Recent breakthroughs include visible-light-promoted deuteration, which offers a mild and metal-free approach to site-specific deuterium incorporation. This method uses D₂O as the deuterium source, aligning with the principles of sustainable chemistry. Another significant area of development is metal-catalyzed hydrogen isotope exchange (HIE). Researchers are exploring the use of various transition metals to catalyze the direct exchange of hydrogen for deuterium in alcohol molecules. Catalysts based on ruthenium, iridium, manganese, and iron have shown high efficacy and regioselectivity in deuterating alcohols, often using D₂O as both the deuterium source and solvent. sustainability-directory.comresearchgate.netresearchgate.net

Furthermore, photocatalyst-free photochemical deuteration is emerging as a cost-effective and scalable method. thermofisher.com This technique uses visible light to initiate the deuteration process without the need for expensive catalysts. Continuous flow systems are also being implemented to safely and efficiently generate deuterium gas from D₂O for use in deuteration reactions. tcichemicals.com These innovative approaches are making the synthesis of specifically labeled compounds like 3-Benzyloxy-1-propanol-d6 more practical and environmentally benign.

| Technology | Catalyst/Mediator | Deuterium Source | Key Advantages | Sustainability Aspect |

|---|---|---|---|---|

| Visible-Light-Promoted Deuteration | Photoredox Catalysts or Metal-Free | D₂O | Mild conditions, high site-specificity, broad substrate scope. | Uses sustainable energy (light) and a green deuterium source. |

| Metal-Catalyzed H/D Exchange | Ruthenium, Iridium, Manganese, Iron complexes | D₂O | High efficiency, excellent regioselectivity (e.g., α- or β-deuteration of alcohols). sustainability-directory.comresearchgate.netresearchgate.net | Reduces the need for pre-functionalized substrates; uses D₂O. |

| Photocatalyst-Free Photochemical Deuteration | Common thiol compounds | D₂O | Eliminates the need for expensive and often toxic heavy metal catalysts. thermofisher.com | Low cost, reduced complexity, and avoids catalyst-related waste. thermofisher.com |

| Continuous Flow Deuteration | In-situ D₂ generation from electrolysis | D₂O | Enhanced safety, high purity of D₂ gas, precise control over reaction parameters. tcichemicals.com | Efficient use of D₂O and energy; suitable for scalable production. |

Integration of Deuterated Probes in Multidisciplinary Research

The unique properties of deuterated compounds are enabling their integration into diverse fields beyond traditional chemistry and pharmacology, including advanced materials and environmental science.

In materials science, particularly in the study of polymers, deuterium labeling is a cornerstone technique for neutron scattering. sci-hub.seresearchgate.net Because hydrogen and deuterium scatter neutrons very differently, selectively deuterating components within a polymer blend allows researchers to "highlight" specific chains or domains. sci-hub.seoup.com This provides unparalleled insight into polymer conformation, blend morphology, and dynamics that are inaccessible with other techniques. researchgate.net Isotopic labeling is also being used in conjunction with advanced imaging techniques like Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) to quantitatively map the chemical composition of complex polymer blends at the nanoscale. researchgate.net Deuterated materials such as deuterated polyethylene (B3416737) are also being investigated for applications in nuclear technology. nasa.gov

In environmental science, stable isotopes are used as tracers to understand complex environmental and ecological systems. sustainability-directory.comhutton.ac.uk Deuterated compounds can be intentionally released in controlled studies to track the fate and transport of pollutants, determine degradation pathways, and assess the efficacy of remediation strategies. sustainability-directory.comthermofisher.combattelle.org Isotope tracing helps in identifying pollution sources, understanding nutrient cycles in agriculture, and managing water resources by tracking groundwater flow. sustainability-directory.comhutton.ac.uk These studies, often referred to as environmental fate studies, are crucial for assessing the environmental impact of chemicals. battelle.orgscymaris.comcriver.com

| Research Field | Application of Deuterated Probes | Technique Used | Information Gained |

|---|---|---|---|

| Advanced Materials (Polymer Science) | Labeling specific polymer chains in a blend. | Small-Angle Neutron Scattering (SANS) | Determination of polymer chain conformation, blend morphology, and molecular dynamics. sci-hub.seresearchgate.net |

| Advanced Materials (Surface Science) | Creating contrast in multicomponent polymer films. | Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) | Quantitative chemical mapping of surfaces at the nanoscale. researchgate.net |

| Environmental Science | Tracing the movement and breakdown of contaminants. | Isotope Ratio Mass Spectrometry (IRMS) | Identification of pollution sources and degradation pathways. thermofisher.comhutton.ac.uk |

| Environmental Science (Hydrology) | Tracking the flow of water. | Isotope Analysis | Understanding groundwater movement and managing water resources. sustainability-directory.comhutton.ac.uk |

Q & A

Q. What are the key considerations in synthesizing 3-Benzyloxy-1-propanol-d6 to ensure high isotopic purity?

- Methodological Answer : Synthesis typically involves introducing deuterium at specific positions (e.g., hydroxyl or alkyl groups) using deuterated reagents like DO or deuterated benzyl halides. For example:

- Benzyloxy Protection : React propanol-d6 with benzyl bromide under basic conditions (e.g., KCO) to form the benzyl ether .

- Deuteration : Exchange hydroxyl protons with deuterium via refluxing in DO with catalytic acid, followed by purification via column chromatography to remove non-deuterated byproducts .

- Quality Control : Use H NMR to confirm absence of protiated signals at the deuterated positions and mass spectrometry (MS) to verify isotopic purity (e.g., m/z +6 shift) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features distinguish it from its non-deuterated counterpart?

- Methodological Answer :

- NMR Spectroscopy :

- H NMR: Absence of signals for deuterated protons (e.g., -CH- groups in propanol-d6) .

- C NMR: Minimal isotopic shift, but coupling with deuterium (e.g., J) may split signals .

- Mass Spectrometry : A +6 Da shift in molecular ion peaks ([M+H] or [M+Na]) confirms deuteration .

- Infrared Spectroscopy : Reduced O-H stretching (~3200–3600 cm) due to deuterium substitution (O-D stretch appears ~2400 cm) .

Q. What are the recommended storage conditions for this compound to maintain its chemical and isotopic stability over time?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or moisture uptake .

- Maintain at –20°C to minimize deuterium exchange with ambient humidity, which can degrade isotopic purity .

- Regularly monitor isotopic integrity via H NMR or MS during long-term storage .

Advanced Research Questions

Q. How can researchers account for kinetic isotope effects (KIEs) when using this compound in reaction mechanism studies?

- Methodological Answer :

- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions. For example, in acid-catalyzed reactions, the KIE (k/k) for O-H/O-D cleavage can range from 2–10 depending on the mechanism .

- Data Interpretation : Use isotopic labeling to track bond-breaking steps (e.g., H NMR or MS fragmentation patterns). Contradictions in observed KIEs may indicate competing pathways or solvent effects .

Q. What strategies are recommended for resolving discrepancies in deuterium incorporation levels observed across different synthetic batches of this compound?

- Methodological Answer :

- Analytical Triangulation : Cross-validate results using H NMR (quantify residual protiated species) and high-resolution MS (e.g., isotopic abundance ≥98% D) .

- Process Optimization : Control reaction parameters (temperature, reagent stoichiometry) and moisture levels (use molecular sieves or anhydrous solvents) to enhance reproducibility .

- Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., reaction time, catalyst loading) affecting deuteration efficiency .

Q. In metabolic tracing studies utilizing this compound, how should researchers validate the positional integrity of deuterium labels under physiological conditions?

- Methodological Answer :

- Tracer Experiments : Administer this compound to cell cultures or model organisms and analyze metabolites via LC-MS/MS. Look for conserved deuterium labels in downstream products (e.g., deuterated carboxylic acids) .

- Isotopic Profiling : Use tandem MS to confirm deuterium retention in specific fragments, ensuring no loss due to metabolic exchange .

- Control Studies : Compare with non-deuterated analogs to rule out artifacts from isotopic scrambling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.